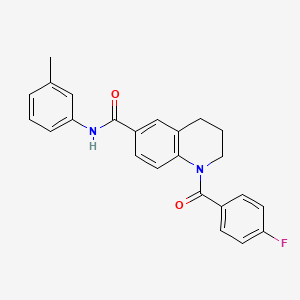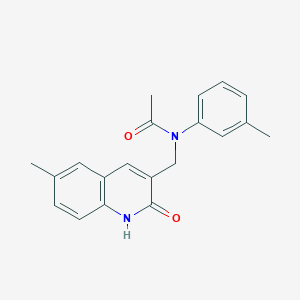
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide, also known as HMN-176, is a chemical compound that has been studied extensively for its potential use in cancer treatment. It belongs to a class of compounds known as quinoline derivatives and has shown promising results in preclinical studies.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide involves its ability to bind to the colchicine-binding site on tubulin, which prevents the formation of microtubules necessary for cell division. This results in cell cycle arrest and ultimately apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in lab experiments is its ability to induce apoptosis in a variety of cancer cell lines. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has shown low toxicity in preclinical studies. However, one limitation is that the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide can be challenging and time-consuming, which may limit its availability for research purposes.
未来方向
There are several potential future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase availability for research purposes. Additionally, further studies could investigate the potential of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in combination with other cancer treatments for improved efficacy. Finally, future studies could investigate the potential of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in the treatment of other diseases beyond cancer, such as Alzheimer's disease.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide involves the reaction of 2-hydroxy-6-methylquinoline and m-tolylacetic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been studied for its potential use in cancer treatment due to its ability to inhibit tubulin polymerization, which is necessary for cell division. Several studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-4-6-18(10-13)22(15(3)23)12-17-11-16-9-14(2)7-8-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHXXJNXUQFFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

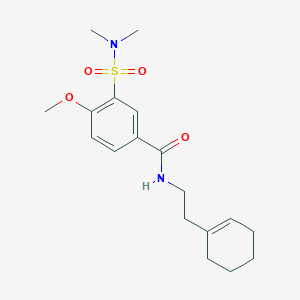
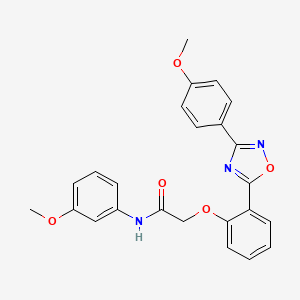

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7687768.png)

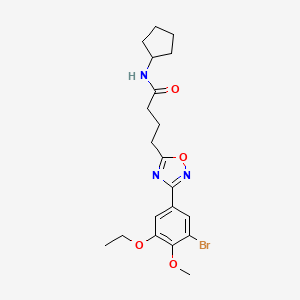
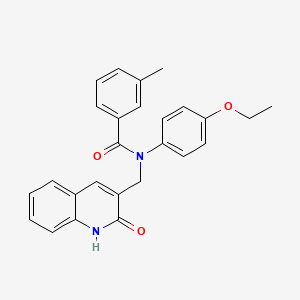
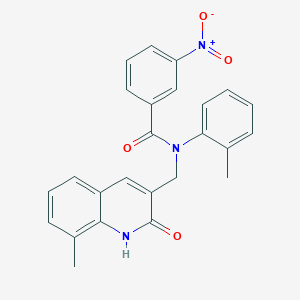
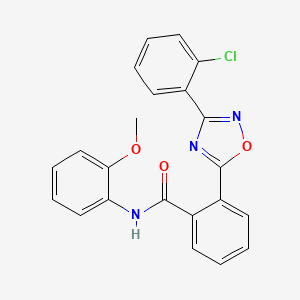


![N-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687816.png)

